1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate
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Overview
Description
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is composed of a benzothiazole ring fused to a nitrobenzoate moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate can be synthesized through the reaction of 2-mercaptobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with similar structural features but lacking the nitrobenzoate moiety.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the benzothiazole ring.
2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZUECJBVWAFTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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